molecular formula C12H16INO3 B4171964 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide

Cat. No.: B4171964
M. Wt: 349.16 g/mol
InChI Key: NEUHWJNYBAOIFX-UHFFFAOYSA-N
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Description

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of iodine, methoxy, methyl, and propoxy groups attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide typically involves multiple steps, including the introduction of functional groups and the formation of the benzamide core. One common synthetic route involves the iodination of a methoxy-substituted benzene derivative, followed by the introduction of the propoxy group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide by reacting the intermediate with N-methylamine under appropriate conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The iodine atom can be reduced to form a deiodinated product using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The methoxy and propoxy groups may facilitate its binding to certain enzymes or receptors, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide can be compared with other similar compounds, such as:

    3-iodo-5-methoxy-N-methylbenzamide: Lacks the propoxy group, which may affect its reactivity and biological activity.

    3-iodo-4-propoxy-N-methylbenzamide: Lacks the methoxy group, which may influence its chemical properties and interactions.

    5-methoxy-N-methyl-4-propoxybenzamide: Lacks the iodine atom, which can significantly alter its reactivity and potential applications. The presence of the iodine, methoxy, and propoxy groups in this compound makes it unique and potentially more versatile compared to these similar compounds.

Properties

IUPAC Name

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-4-5-17-11-9(13)6-8(12(15)14-2)7-10(11)16-3/h6-7H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUHWJNYBAOIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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